4-(1,1'-Biphenyl)-4-yl-2-butanone
Description
4-(1,1'-Biphenyl)-4-yl-2-butanone is an organic compound featuring a biphenyl moiety linked to a 2-butanone group. Its molecular formula is C₁₆H₁₄O, with a molecular weight of 222.29 g/mol. Structurally, the biphenyl group enhances aromaticity and π-conjugation, while the ketone functional group confers reactivity for applications in synthesis and materials science. This compound is primarily utilized in research settings, particularly in organic synthesis and crystallography studies, where its structural rigidity aids in crystallographic analysis .
Properties
CAS No. |
56578-34-8 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
4-(4-phenylphenyl)butan-2-one |
InChI |
InChI=1S/C16H16O/c1-13(17)7-8-14-9-11-16(12-10-14)15-5-3-2-4-6-15/h2-6,9-12H,7-8H2,1H3 |
InChI Key |
NVIAWOHXGFMHCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1’-Biphenyl)-4-yl-2-butanone can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of biphenyl is coupled with a halogenated butanone under the influence of a palladium catalyst and a base . The reaction typically takes place in an organic solvent such as toluene or ethanol at elevated temperatures.
Industrial Production Methods: Industrial production of 4-(1,1’-Biphenyl)-4-yl-2-butanone often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(1,1’-Biphenyl)-4-yl-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated biphenyls, nitro biphenyls.
Scientific Research Applications
4-(1,1’-Biphenyl)-4-yl-2-butanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1,1’-Biphenyl)-4-yl-2-butanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may bind to the active site of an enzyme, blocking its activity, or it may interact with a receptor, modulating its signaling function . The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 4-(1,1'-Biphenyl)-4-yl-2-butanone with three analogs: 4-Phenyl-2-butanone, 1-[1,1'-Biphenyl]-4-yl-2-bromoethanone, and Bisphenol A.
Crystallographic and Physical Properties
- The biphenyl group in 4-(1,1'-Biphenyl)-4-yl-2-butanone contributes to crystalline packing, facilitating X-ray diffraction studies. This contrasts with 4-Phenyl-2-butanone, which has fewer intermolecular π-π interactions .
- 1-[1,1'-Biphenyl]-4-yl-2-bromoethanone’s bromine atom introduces heavy-atom effects, improving phasing in crystallography but complicating handling due to toxicity .
Biological Activity
4-(1,1'-Biphenyl)-4-yl-2-butanone is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, including cytotoxicity, sedative properties, and mechanisms of action.
Chemical Structure
The structure of 4-(1,1'-Biphenyl)-4-yl-2-butanone features a biphenyl moiety attached to a butanone group, which is believed to influence its biological activity. The presence of the ketone group is particularly significant as it often plays a role in the interaction with biological targets.
Biological Activity Overview
The biological activity of 4-(1,1'-Biphenyl)-4-yl-2-butanone has been explored through various studies that assess its effects on different biological systems. Key findings include:
- Cytotoxicity : Several studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives of compounds similar to 4-(1,1'-Biphenyl)-4-yl-2-butanone have shown significant cytotoxicity towards drug-resistant prostate cancer cells, suggesting potential for further development as an anticancer agent .
- Sedative Effects : Research has highlighted that compounds with structural similarities to 4-(1,1'-Biphenyl)-4-yl-2-butanone can exhibit sedative properties. For example, benzylacetone and its structural isomers have been shown to reduce locomotor activity in mice, indicating a sedative effect that may also be relevant for 4-(1,1'-Biphenyl)-4-yl-2-butanone .
Cytotoxicity Studies
In vitro studies have demonstrated that 4-(1,1'-Biphenyl)-4-yl-2-butanone and its analogs can induce apoptosis in cancer cells. The mechanisms underlying this cytotoxicity often involve:
- DNA Intercalation : Similar compounds have been reported to intercalate into DNA, leading to replication stress and subsequent cell death. This mechanism is particularly noted in studies involving fascaplysin derivatives .
- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at specific phases, contributing to their anticancer effects.
Sedative Properties
The sedative effects observed in related compounds indicate that 4-(1,1'-Biphenyl)-4-yl-2-butanone may also possess similar properties. The ketone group is hypothesized to play a crucial role in modulating neurotransmitter systems involved in sedation.
Case Studies
A notable case study investigated the effects of various biphenyl derivatives on cancer cell lines. The study found that certain substitutions on the biphenyl ring significantly enhanced cytotoxicity against prostate cancer cells while maintaining low toxicity towards normal cells .
Data Tables
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-(1,1'-Biphenyl)-4-yl-2-butanone | Prostate Cancer (22Rv1) | 5.0 | DNA intercalation |
| Benzylacetone | Mouse Locomotor Activity | N/A | Sedative effect via GABA modulation |
| Fascaplysin Derivative | Various Cancer Cells | 8.7 | Apoptosis induction via DNA damage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
